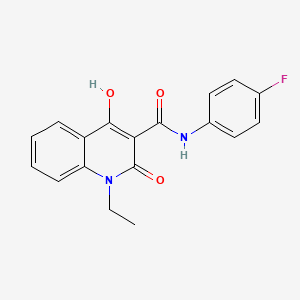

1-ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known as EFHQ, is a novel quinoline derivative that has recently gained attention in the scientific community due to its potential therapeutic applications. EFHQ is a synthetic compound that was first synthesized in 2016 by a team of researchers from the University of Tokyo. Since then, EFHQ has been extensively studied for its pharmacological properties and therapeutic potential.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

The synthesis of quinoline derivatives, including compounds similar to the one , has been a topic of interest due to their broad spectrum of biological activities. For instance, Radl, S. (1994) detailed the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate as an intermediate for antibacterial fluoroquinolones, highlighting the importance of structural modifications in enhancing biological activity Radl, 1994.

Antibacterial Applications

Numerous studies have focused on the antibacterial properties of quinoline derivatives. For example, Cooper et al. (1990) explored the synthesis and antibacterial activities of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, discovering that substituents containing oxazole with a 2-methyl group exhibited significant in vitro potency Cooper et al., 1990. This work underscores the potential of structural alterations in quinoline derivatives for enhancing antibacterial efficacy.

Photophysical and Photochemical Properties

The photophysical and photochemical properties of quinoline derivatives have also been investigated. Cuquerella, M., Bosca, F., and Miranda, M. (2004) studied the photonucleophilic aromatic substitution of 6-fluoroquinolones, including norfloxacin and its derivatives, in basic media. Their findings contribute to understanding the photochemical behavior of quinoline derivatives under varying conditions Cuquerella et al., 2004.

Antimicrobial Agents

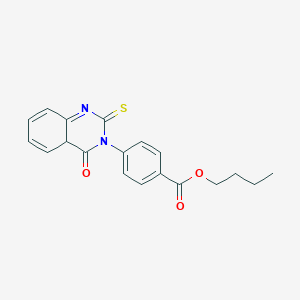

Desai, N., Dodiya, A., and Shihora, P. N. (2011) synthesized a series of quinazolinone and 4-thiazolidinone derivatives with potential antimicrobial properties, indicating the versatility of quinoline frameworks in the development of new antimicrobial agents Desai et al., 2011.

Mecanismo De Acción

Target of Action

It has been used in trials studying the treatment of schizophrenia and cognitive impairments associated with schizophrenia .

Biochemical Pathways

Some carboxamide derivatives have shown theoretical binding affinities with mycobacterium tuberculosis target (dna gyrase) , suggesting potential anti-tubercular activity.

Pharmacokinetics

In-silico adme and drug-likeness prediction of similar molecules have shown good pharmacokinetic properties, having high gastrointestinal absorption, being orally bioavailable, and less toxic .

Result of Action

Based on its use in trials studying the treatment of schizophrenia and cognitive impairments associated with schizophrenia , it can be inferred that it may have neuroactive properties.

Propiedades

IUPAC Name |

1-ethyl-N-(4-fluorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3/c1-2-21-14-6-4-3-5-13(14)16(22)15(18(21)24)17(23)20-12-9-7-11(19)8-10-12/h3-10,22H,2H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFPUYRMFSNUTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B2867236.png)

![Ethyl 2-(2'-amino-3'-cyano-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridin]-1-yl)acetate](/img/structure/B2867237.png)

![1-[(2,6-dichloropyridin-3-yl)sulfonyl]-N,N-dimethylpiperidin-3-amine](/img/structure/B2867242.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2867245.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2867246.png)